Tetragastrin hydrochloride is derived from the natural gastrin hormone, specifically the gastrin-17 variant. It is classified under peptide hormones and is often utilized in gastrointestinal studies due to its ability to stimulate gastric acid secretion. The compound is primarily synthesized through solid-phase peptide synthesis techniques, ensuring high purity and biological activity .
The synthesis of tetragastrin hydrochloride typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized as follows:
This method allows for precise control over the sequence and structure of the peptide, making it suitable for producing biologically active compounds like tetragastrin hydrochloride.
Tetragastrin hydrochloride has a molecular formula of C_30H_42N_6O_7S and a molecular weight of approximately 634.76 g/mol. The structure consists of four amino acids with specific side chains that contribute to its biological activity. The structural formula can be represented as follows:
The presence of specific functional groups, such as carboxylic acid and amine groups, plays a crucial role in its interaction with receptors in the gastric system.
Tetragastrin hydrochloride participates in various biochemical reactions, primarily involving receptor binding and activation. Upon administration, it binds to cholecystokinin receptors (CCK receptors) located in the gastric mucosa. This interaction triggers intracellular signaling pathways leading to increased secretion of gastric acid.
Additionally, tetragastrin can influence other physiological processes such as mucosal growth and repair by modulating local signaling molecules like prostaglandins . The compound's ability to reduce gastric necrosis in experimental models underscores its therapeutic potential in gastrointestinal disorders .
The mechanism of action for tetragastrin hydrochloride involves its binding to specific receptors on gastric parietal cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within these cells. Elevated cAMP levels stimulate proton pumps that secrete hydrochloric acid into the stomach lumen.
Moreover, tetragastrin influences gastric motility and enhances mucosal defense mechanisms through complex signaling pathways involving various neurotransmitters and hormones . This multifaceted action contributes to its effectiveness as a therapeutic agent.
Tetragastrin hydrochloride appears as a white to off-white powder with hygroscopic properties. Its solubility profile indicates high solubility in water due to its ionic nature when dissociated as hydrochloride salt. Key physical properties include:
Chemical properties highlight its reactivity with various coupling agents during synthesis and its stability under physiological pH conditions.
Tetragastrin hydrochloride has several applications in scientific research and clinical settings:
Tetragastrin (CCK-4) functions as a high-affinity cholecystokinin-2 (CCK-2) receptor agonist, binding with 50-fold greater selectivity to CCK-2 receptors over CCK-1 receptors. This binding triggers neuronal excitation in fear-processing circuits, particularly within the amygdala complex. The rostrolateral amygdala contains dense CCK-2 receptors on paracapsular intercalated GABAergic neurons. Upon CCK-4 binding, these receptors inhibit GABA release into the central amygdala, thereby disinhibiting downstream fear outputs. This mechanism generates panic-like responses through volume transmission in the basolateral amygdala and synaptic modulation in intercalated islands [1].
Functional neuroimaging in humans reveals that CCK-4 administration increases cerebral blood flow in the hypothalamic and claustrum-insular regions within 2 minutes of injection, correlating with peak panic symptoms. This rapid response occurs via TRPC5 ion channel activation, which permits calcium influx into neuronal terminals and amplifies synaptic signaling in fear circuits. Pharmacological inhibition of TRPC4/5 channels with BI 1358894 reduces CCK-4-induced panic symptoms by 24.4% and dampens amygdala hyperactivity, confirming CCK-4's role in modulating these neural pathways [2] [5].
Table 1: Neural Circuits Activated by CCK-4-Induced Panic
Brain Region | Function in Panic Response | Activation Mechanism |
---|---|---|
Amygdala (rostrolateral) | Fear processing and behavioral avoidance | CCK-2 receptor-mediated GABA disinhibition |
Hypothalamus | Stress hormone regulation | CRF neuron excitation via glutamatergic input |
Insular claustrum | Interoceptive threat awareness | TRPC5-dependent neuronal depolarization |
Paraventricular nucleus | HPA axis initiation | Reduced GABAergic inhibition of CRH neurons |
Animal models demonstrate a biphasic anxiety response to CCK-4 dosing. Microinjections of 0.043–4.3 pmol/side into rat amygdala progressively reduce open-arm exploration in elevated plus maze tests, indicating anxiety-like behavior. Locomotor activity remains unaffected, confirming the specificity to anxiety pathways rather than motor suppression. In contrast, shock-probe burying tests show no behavioral changes, highlighting test-specific responses [1].
Maternal separation models reveal heightened CCK-4 sensitivity in stressed organisms. Rats separated for 180 minutes daily postnatally (vs. 15-minute controls) exhibit amplified corticosterone responses to intravenous CCK-4, increasing by 40% despite lower baseline cortisol. This corticosterone surge correlates with increased CRF mRNA expression in the hypothalamus, indicating early-life stress permanently sensitizes CCK-2 receptor pathways [6].
Table 2: Dose-Dependent Effects of CCK-4 Across Experimental Models
Model | Dose Range | Primary Anxiety Metric | Key Observation |
---|---|---|---|
Rat amygdala microinjection | 0.043–4.3 pmol/side | Elevated plus maze open-arm time | Reduction up to 70% without motor impairment |
Human IV challenge | 50 µg bolus | Panic Symptom Scale (PSS) intensity | Peak intensity at 2 min post-injection |
Maternally separated rats | 10–100 µg/kg IV | Serum corticosterone change | 200% increase vs. controls at 30 min post-injection |
CCK-4 directly suppresses GABAergic transmission in amygdala networks. At concentrations of 0.3–1.5 µM, CCK-4 enhances potassium-stimulated GABA release from amygdala slices by 30%. This effect requires glutamatergic co-activation, as AMPA/kainate receptor antagonist DNQX (10 µM) abolishes GABA release. The CCK-2 receptor antagonist CR2945 completely blocks this modulation, confirming receptor specificity. This paradoxical GABA increase occurs presynaptically but fails to inhibit central amygdala outputs due to preferential inhibition of intercalated GABAergic neurons [1] [3].
GABA synthesis dynamics further influence CCK-4 responses. Reduced GAD65 expression in stressed models decreases vesicular GABA availability, permitting unopposed CCK-2-mediated excitation. Additionally, CCK-4 alters chloride homeostasis via NKCC1/KCC2 cotransporter regulation, shifting GABA reversal potentials toward depolarization in certain neuronal populations. This shift converts inhibitory GABA signals into excitatory outputs in stress-sensitized circuits [10].
CCK-4 potently activates the HPA axis via a unique cortisol-resistant pathway. Intravenous CCK-4 (50 µg) in healthy volunteers elevates plasma ACTH by 120% and serum cortisol by 90% within 15–30 minutes. Unlike CRH-mediated HPA activation, this response persists unattenuated during peak endogenous cortisol periods (8 AM) and nadirs (4 PM). Metyrapone-induced cortisol suppression also fails to inhibit ACTH release, confirming CCK-4 bypasses glucocorticoid feedback loops [4].
The TRPC4/5 inhibitor BI 1358894 demonstrates CCK-4's HPA dependence on ionotropic signaling. Pretreatment reduces CCK-4-induced ACTH and cortisol surges by 58.6% and 27.3%, respectively. This suggests CCK-2 receptor activation stimulates TRPC channels on hypothalamic CRH neurons, enabling calcium-dependent peptide release. Chronic stress amplifies this pathway via increased TRPC5 expression in the paraventricular nucleus, creating a feedforward anxiety loop [2] [5] [6].
Table 3: HPA Axis Biomarker Responses to CCK-4 Challenge
Biomarker | Baseline Level | Peak Post-CCK-4 Change | Modulation by TRPC4/5 Inhibition |
---|---|---|---|
Plasma ACTH | 10–20 pg/mL | +120–150% at 15 min | 58.6% reduction vs. placebo |
Serum cortisol | 5–15 µg/dL | +85–95% at 30 min | 27.3% reduction vs. placebo |
CRH mRNA (rat PVN) | 0.5–1.0 relative units | +300% in MS180 model | Not tested |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7